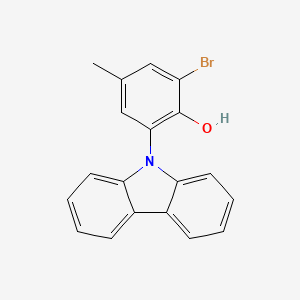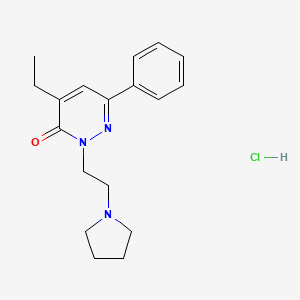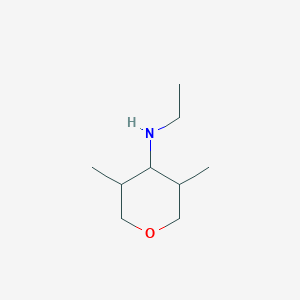
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C9H19NO. It features a six-membered ring structure with a secondary amine and an ether group.
Méthodes De Préparation
The synthesis of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine can be achieved through several routes. One common method involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite, followed by heating to reflux, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Applications De Recherche Scientifique
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new organic materials.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: This compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-amine can be compared with other similar compounds, such as:
4-aminotetrahydropyran: This compound shares a similar tetrahydropyran ring structure but lacks the ethyl and methyl substituents, resulting in different chemical properties and reactivity.
N-ethylmaleimide: Although structurally different, N-ethylmaleimide also contains an ethyl group and is used in biochemical studies for its reactivity with thiol groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
N-ethyl-3,5-dimethyloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-4-10-9-7(2)5-11-6-8(9)3/h7-10H,4-6H2,1-3H3 |
Clé InChI |
UCHASPGWMWHZOP-UHFFFAOYSA-N |
SMILES canonique |
CCNC1C(COCC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


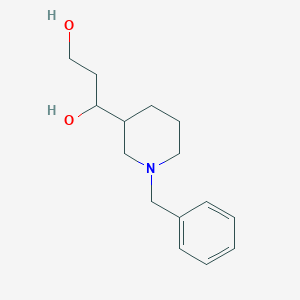


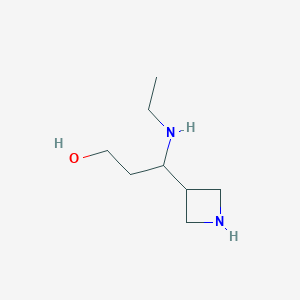
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
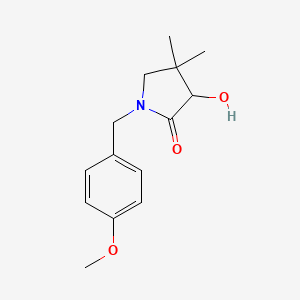
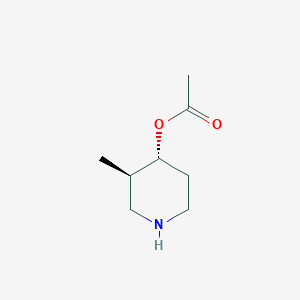
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
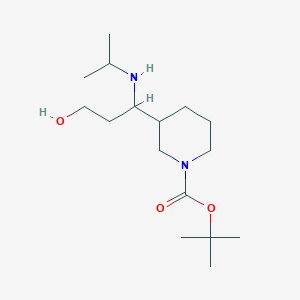
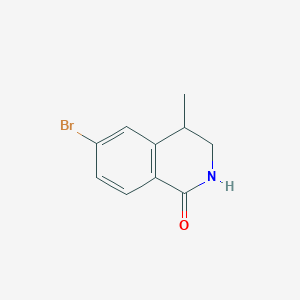
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
